![molecular formula C8H8ClF3N2O2 B3070795 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1006333-14-7](/img/structure/B3070795.png)
2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
説明
The compound “2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid” is an organic compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also has a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that is characterized by having three fluorine atoms attached to a carbon atom . It also contains a carboxylic acid group (-COOH), which is a common functional group in organic chemistry .
科学的研究の応用
Anti-inflammatory and Antibacterial Applications
2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid belongs to the class of trifluoromethylpyrazoles, which have gained significant attention for their potential anti-inflammatory and antibacterial properties. These compounds, particularly when the trifluoromethyl group is positioned on the 3- or 5-position of the pyrazole nucleus, demonstrate varied activity profiles. Trifluoromethylpyrazoles are being explored for their medicinal chemistry applications, focusing on developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Sorption to Soil and Organic Matter
The sorption characteristics of phenoxy herbicides, including derivatives related to this compound, have been studied extensively. These studies reveal that sorption to soil and organic matter is a crucial process affecting the environmental fate of these compounds. The review of 2,4-dichlorophenoxyacetic acid (2,4-D) and similar phenoxy herbicides highlights their interaction with soil components, emphasizing the role of soil organic matter and iron oxides as significant sorbents (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment in Pesticide Production
The production of pesticides, including those structurally related to this compound, generates wastewater containing a range of toxic pollutants. Biological processes and granular activated carbon have been identified as effective treatments for such high-strength wastewaters. These methods can remove 80-90% of pesticides, suggesting their potential for producing high-quality effluent in compliance with environmental regulations (Goodwin, Carra, Campo, & Soares, 2018).
Environmental and Health Impacts of Alternative PFAS
Research on the environmental fate, health risks, and aquatic effects of per- and polyfluoroalkyl substances (PFASs) and their alternatives, which could include compounds related to this compound, highlights the need for finding new, less harmful compounds. Alternatives to PFASs, such as hexafluoropropylene oxide dimer (HFPO-DA), have been identified as dominant global pollutants. These studies underline the importance of additional toxicological studies to assess the safety of these alternatives (Wang et al., 2019).
作用機序
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s ability to interact with its targets and exert its effects . .
特性
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2/c1-2-5(7(15)16)14-3-4(9)6(13-14)8(10,11)12/h3,5H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKKYQSMOFNZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



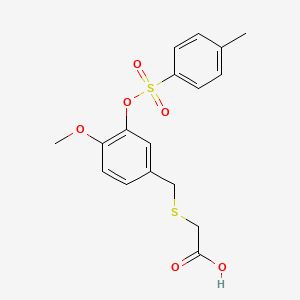
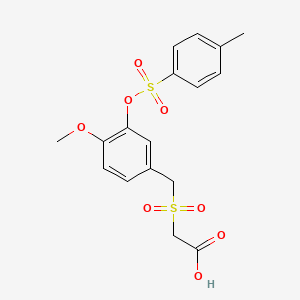
![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)
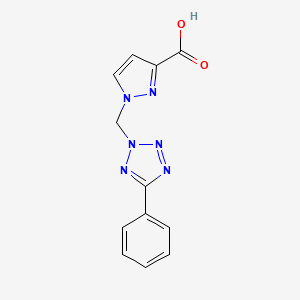

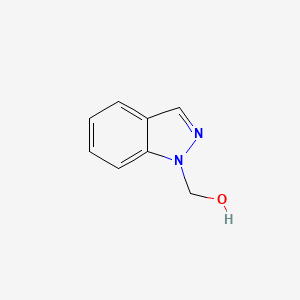
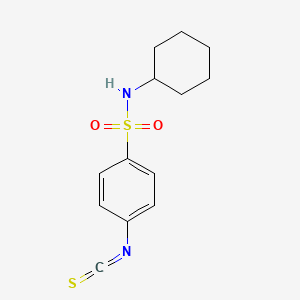
![Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3070776.png)
![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3070780.png)
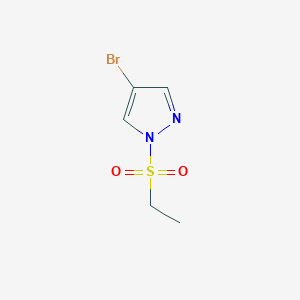
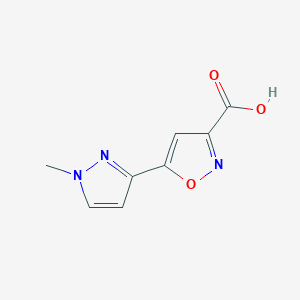
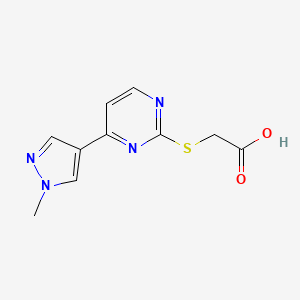
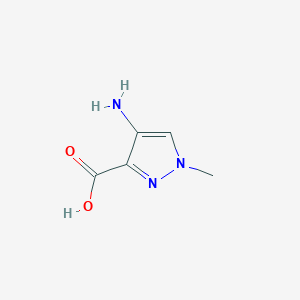
![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)